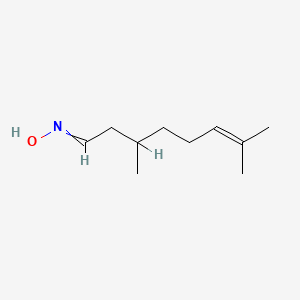

3,7-Dimethyloct-6-enal oxime

Description

Contextualization within Oxime Chemistry and Terpenoid Derivatives

3,7-Dimethyloct-6-enal oxime holds a unique position at the intersection of two important classes of organic compounds: oximes and terpenoid derivatives. Oximes are characterized by the C=NOH functional group and are typically formed from the reaction of an aldehyde or ketone with hydroxylamine (B1172632). ijprajournal.com They are known for their crystallinity, which makes them useful for the purification and characterization of carbonyl compounds. ijprajournal.com

The "terpenoid derivative" classification stems from its precursor, citronellal (B1669106) (3,7-dimethyloct-6-enal), a naturally occurring monoterpenoid aldehyde found in the essential oils of plants like citronella grass. nih.govresearchgate.net Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene (B109036) units. The incorporation of an oxime functional group into a terpenoid backbone, as seen in this compound, creates a molecule with a rich chemical profile, combining the reactivity of the oxime with the structural features of a terpene. This combination has led to research into its potential as a precursor for various nitrogen-containing monoterpenoids. nih.gov

Significance of this compound as a Research Target in Organic Synthesis

The significance of this compound in organic synthesis is multifaceted. It serves as a valuable intermediate in the synthesis of more complex molecules. The aldehyde group in the parent compound, citronellal, can present stability challenges in certain applications, making its conversion to the more stable oxime a strategic step in multi-step syntheses.

One key area of its application is in the synthesis of nitriles. Chemoenzymatic processes have been developed where 3,7-dimethyloct-6-enal is first converted to its oxime, which is then transformed into the corresponding nitrile, citronellylnitrile, using specific enzymes. researchgate.net Furthermore, its precursor, citronellal, is a widely used chiral building block in organic synthesis, and the oxime derivative retains this structural potential for creating complex chiral molecules. researchgate.net The compound has also been investigated for its role in the formation of various heterocyclic compounds and as a ligand in the synthesis of metal complexes. researchgate.netnsc.ru

Historical Overview of this compound Studies

Early studies involving this compound often centered on its synthesis from citronellal. A common method involves the reaction of 3,7-dimethyloct-6-enal with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. prepchem.com A patent from 1975 describes the preparation of the oxime as an intermediate in the synthesis of arthropod maturation inhibitors. google.com

More recent research has explored its synthesis using more efficient and environmentally friendly methods. For instance, the use of a TS-1/H2O2 system has been shown to be highly effective for the ammoximation of citronellal to its oxime, achieving high conversion and selectivity. cjcatal.com Studies have also delved into its potential biological activities, including preliminary assessments of its ecotoxicity. e3s-conferences.orgresearchgate.net The compound has been part of broader investigations into the antimicrobial and antioxidant properties of terpenoid-derived oximes and nitrones. nih.gov Furthermore, research has explored its potential as a fungicide. acs.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H19NO lookchem.com |

| Molecular Weight | 169.26 g/mol nih.gov |

| IUPAC Name | (NE)-N-(3,7-dimethyloct-6-enylidene)hydroxylamine nih.gov |

| CAS Number | 22457-25-6 nih.gov |

| Boiling Point | 271.2°C at 760mmHg lookchem.com |

| Density | 0.87 g/cm³ lookchem.com |

| Refractive Index | 1.451 lookchem.com |

| Flash Point | 158.1°C lookchem.com |

Spectroscopic Data Reference

| Type of Spectroscopy | Availability |

| Mass Spectrum | Available researchgate.net |

| NMR Spectroscopy | Available for related structures bmrb.io |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22457-25-6 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

N-(3,7-dimethyloct-6-enylidene)hydroxylamine |

InChI |

InChI=1S/C10H19NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,8,10,12H,4,6-7H2,1-3H3 |

InChI Key |

JUCCIEVMICHZPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CC=NO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,7 Dimethyloct 6 Enal Oxime

Conventional Synthetic Approaches from Aldehydic Precursors

The most common and direct route to 3,7-dimethyloct-6-enal oxime involves the use of its corresponding aldehydic precursor, 3,7-dimethyloct-6-enal, which is more commonly known as citronellal (B1669106). researchgate.net This process is a classic example of oxime formation through the condensation of an aldehyde with hydroxylamine (B1172632) or its salts. wikipedia.org

Condensation Reactions with Hydroxylamine and its Salts

The fundamental reaction for the synthesis of this compound is the condensation of citronellal with hydroxylamine. wikipedia.org This reaction can be carried out using hydroxylamine itself or, more commonly, its salts such as hydroxylamine hydrochloride or hydroxylamine sulfate (B86663). google.comprepchem.comtuwien.at When a hydroxylamine salt is used, a base is required to liberate the free hydroxylamine in situ. Common bases for this purpose include sodium carbonate or sodium hydroxide (B78521). google.comprepchem.comtuwien.at

The reaction is typically performed in a suitable solvent system. For instance, a mixture of ethanol (B145695) and water is often employed. prepchem.comresearchgate.net In one documented procedure, citronellal dissolved in ethyl alcohol is added to an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. prepchem.com The mixture is then heated to facilitate the reaction. prepchem.com Another approach involves the dropwise addition of a sodium hydroxide solution to a mixture of hydroxylamine sulfate and water, followed by the addition of a solution of citronellal in ethyl alcohol. google.com

A synthesis method has been disclosed that involves the uniform mixing of citronellal with a hydroxylamine solution, followed by the dropwise addition of an alkali liquor while stirring. lookchem.com This process is conducted at room temperature, eliminating the need for heating. lookchem.com After the reaction is complete, the mixture is allowed to layer, and the organic layer is washed and dried to yield the final product. lookchem.com

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the synthesis of this compound can be significantly influenced by various reaction parameters. One study focused on the ammoximation of citronellal using a TS-1/H₂O₂ system, which demonstrated excellent catalytic performance. researchgate.net Under optimized conditions, this method achieved a citronellal conversion of over 99.9% and a citronellal oxime selectivity of over 99.2%. researchgate.net

Key factors that can be adjusted to control the reaction outcome include the amount of ammonia (B1221849) in the reaction system. researchgate.net It was found that side reactions, such as aldol (B89426) condensation and epoxidation of citronellal, are competitive with the desired ammoximation. researchgate.net By carefully controlling the amount of ammonia, these side reactions can be effectively suppressed. researchgate.net

Another detailed procedure for the synthesis of (S)-3,7-dimethyloct-6-enal oxime reported a yield of 96%. tuwien.at This was achieved by reacting (S)-citronellal with hydroxylamine hydrochloride and sodium carbonate in a mixture of deionized water and methanol (B129727) at room temperature for 5 hours. tuwien.at The work-up involved extraction with dichloromethane, washing with brine, and drying over sodium sulfate. tuwien.at

| Parameter | Condition | Outcome | Reference |

| Catalyst System | TS-1/H₂O₂ | Citronellal conversion >99.9%, Citronellal oxime selectivity >99.2% | researchgate.net |

| Reactants | (S)-citronellal, hydroxylamine hydrochloride, sodium carbonate | Yield of 96% | tuwien.at |

| Solvents | Methanol, deionized water | Full conversion indicated by TLC | tuwien.at |

| Temperature | Room Temperature | Effective for high yield synthesis | tuwien.at |

| Reaction Time | 5 hours | Sufficient for complete conversion | tuwien.at |

Chemoenzymatic Syntheses of this compound

Chemoenzymatic approaches offer a powerful alternative to purely chemical methods, often providing higher selectivity and milder reaction conditions. These methods combine chemical synthesis steps with biocatalytic transformations.

Biocatalytic Pathways Utilizing Microbial Systems (e.g., Escherichia coli)

A notable chemoenzymatic pathway involves the transformation of 3,7-dimethyloct-6-enal (citronellal) into its corresponding aldoxime, which is then further converted to the nitrile by whole cells of Escherichia coli. researchgate.netnih.gov These E. coli cells are engineered to carry an aldoxime dehydratase enzyme, such as OxdAsp from Aspergillus ibericus. researchgate.netnih.gov In this process, the citronellal is first chemically converted to E,Z-citronellal oxime using hydroxylamine. researchgate.netnih.gov The isolated oxime is then subjected to the biocatalytic dehydration by the whole E. coli cells. researchgate.netnih.gov

The use of whole-cell biocatalysts is advantageous as it circumvents the need for enzyme purification. Aldoxime dehydratases (Oxds) are promising enzymes for creating cyanide-free routes to nitriles. nih.gov While thousands of putative oxd genes have been sequenced, a smaller number have been expressed and characterized. nih.gov

Enzymatic Transformations from Related Substrates

Enzymatic transformations can also start from substrates other than the direct aldehydic precursor. For instance, a multi-step process can be envisioned where an alcohol is first oxidized to the aldehyde, which is then converted to the oxime. While not directly demonstrated for this compound in the provided context, the principle of using enzymes for such transformations is well-established.

Aldoxime dehydratases have a broad substrate scope, making them suitable for the synthesis of various nitriles from their corresponding aldoximes. nih.gov The progress in engineering these enzymes continues to expand their applicability in organic synthesis. nih.gov

Stereoselective Synthesis and Isomer Control of this compound

The synthesis of this compound can result in the formation of stereoisomers. The oxime can exist as two geometric isomers, E and Z, due to the C=N double bond. Furthermore, the starting material, citronellal, possesses a chiral center at the C3 position, leading to (R)- and (S)-enantiomers. researchgate.net

One study reported the synthesis of (S)-3,7-dimethyloct-6-enal oxime, which was isolated as a mixture of E/Z isomers in a 40/60 ratio. tuwien.at This indicates that under the specific reaction conditions used, there was a slight preference for the formation of the Z-isomer. The product was used for further experimentation without separation of the isomers. tuwien.at

Enantioselective Approaches for Chiral Isomers

The chirality of this compound originates from its precursor, 3,7-dimethyloct-6-enal, commonly known as citronellal. Citronellal possesses a stereocenter at the C3 position, leading to the existence of (R)- and (S)-enantiomers. Consequently, the primary strategy for obtaining enantiomerically pure or enriched this compound is to start with an enantiomerically defined citronellal. The subsequent oximation reaction, which converts the aldehyde to the oxime, typically does not affect the existing chiral center.

A significant focus of research has been the enantioselective synthesis of citronellal itself, often through biocatalytic and chemo-catalytic methods.

Enzymatic Synthesis of Chiral Citronellal:

Enzymatic cascades have proven to be a highly effective approach for producing enantiopure citronellal. One such method involves a one-pot, two-step cascade starting from the inexpensive substrate geraniol (B1671447). rsc.org In this process, a copper radical oxidase (CRO) first oxidizes geraniol to geranial. rsc.orgnih.gov Subsequently, an ene reductase from the old yellow enzyme family (OYE2) catalyzes the asymmetric reduction of geranial to (R)-citronellal. rsc.orgnih.govresearchgate.net This biocatalytic route can achieve high conversion rates and excellent enantiomeric excess (ee). rsc.orgnih.gov

Another biocatalytic strategy employs the enantioselective oxidation of racemic citronellol (B86348). For example, microorganisms like Rhodococcus equi have been shown to selectively oxidize (S)-citronellol, leading to the accumulation of (R)-citronellal with moderate to good enantiomeric excess. jst.go.jp

Chemo-catalytic Synthesis of Chiral Citronellal:

Chemical synthesis of enantiomerically enriched citronellal has also been established. A notable industrial process involves the asymmetric isomerization of N,N-diethylgeranylamine using a chiral rhodium-BINAP complex as a catalyst. The resulting optically active enamine is then hydrolyzed to yield (+)-citronellal with high optical purity. orgsyn.org This method provides a reliable route to (R)-(+)-citronellal with an enantiomeric excess greater than 95%. orgsyn.org

The oximation of the resulting chiral citronellal to form the corresponding chiral this compound is a standard reaction. It is often achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a mild base. d-nb.info The synthesis of an oxime acetate (B1210297) from (R)-citronellal has been noted as a key step in the synthesis of other fragrance compounds like (+)-menthofuran. researchgate.netscribd.com

| Method | Starting Material | Key Reagents/Catalysts | Product | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enzymatic Cascade | Geraniol | Copper Radical Oxidase (CgrAlcOx), Ene Reductase (OYE2) | (R)-Citronellal | 95.9% | rsc.orgresearchgate.net |

| Enzymatic Oxidation | Racemic Citronellol | Rhodococcus equi IFO 3730 | (R)-Citronellal | 21-80% | jst.go.jp |

| Asymmetric Isomerization | N,N-Diethylgeranylamine | Chiral Rhodium-BINAP complex | (R)-(+)-Citronellal | >95% | orgsyn.org |

Diastereoselective Synthesis for (E)/(Z) Isomers

The reaction of an aldehyde with hydroxylamine results in the formation of an oxime, which can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The selective synthesis of either the (E) or (Z) isomer of this compound is a key challenge. Generally, the oximation of aldehydes yields a mixture of both isomers, with the (E)-isomer often being the thermodynamically more stable and, therefore, the predominant product. asianpubs.org

Several methodologies have been explored to control the diastereoselectivity of oxime formation.

Control through Reaction Conditions:

The ratio of (E) to (Z) isomers can be influenced by the reaction conditions. Factors such as the choice of solvent, temperature, and the presence of catalysts can alter the position of the equilibrium between the two isomers. researchgate.net For instance, the use of catalysts like copper(II) sulfate (CuSO₄) in the presence of a base such as potassium carbonate (K₂CO₃) has been reported to facilitate the highly stereoselective conversion of aldehydes to their corresponding oximes under mild conditions. researchgate.net While specific data for this compound is not detailed, these general principles are applicable.

Isomerization of (E)/(Z) Mixtures:

In cases where a mixture of isomers is formed, it is possible to enrich one isomer through post-synthesis treatment. A patented process describes the isomerization of a mixture of (E) and (Z) aryl alkyl ketoximes to yield over 98% of the (E) isomer. google.com This is achieved by treating a solution of the isomeric mixture with a protic or Lewis acid under anhydrous conditions, which leads to the precipitation of the hydrochloride salt of the (E) isomer. google.com Neutralization of this salt then yields the pure (E)-oxime. Although developed for ketoximes, this principle of acid-catalyzed isomerization could potentially be applied to aldoximes like this compound.

Separation of Isomers:

When synthetic control is insufficient, the separation of the (E) and (Z) isomers is necessary. Gas chromatography-mass spectrometry (GC-MS) has been successfully used to separate and identify the (E) and (Z) stereoisomers of citronellal oxime. tandfonline.comresearchgate.net Typically, for open-chain aldoximes, the more stable (E)-isomer elutes before the (Z)-isomer under standard GC conditions. tandfonline.com

| Methodology | Description | Key Parameters/Reagents | Outcome | Reference |

|---|---|---|---|---|

| Catalytic Oximation | Stereoselective conversion of aldehydes to oximes. | CuSO₄, K₂CO₃ | High stereoselectivity, typically favoring the (E)-isomer. | researchgate.net |

| Acid-Catalyzed Isomerization | Conversion of an (E)/(Z) mixture to predominantly the (E) isomer. | Protic or Lewis acids (e.g., HCl) under anhydrous conditions. | Enrichment of the (E)-isomer to >98%. | google.com |

| Chromatographic Separation | Separation of a mixture of (E) and (Z) isomers. | Gas Chromatography-Mass Spectrometry (GC-MS). | Isolation and identification of individual (E) and (Z) isomers. | tandfonline.comresearchgate.net |

Reaction Chemistry and Transformative Pathways of 3,7 Dimethyloct 6 Enal Oxime

Dehydration Reactions to Corresponding Nitriles

The dehydration of 3,7-dimethyloct-6-enal oxime is a key transformation that yields 3,7-dimethyloct-6-enenitrile, also known as citronellyl nitrile. This conversion of an aldoxime to a nitrile is a fundamental process in organic synthesis, valued for its ability to create a carbon-nitrogen triple bond under relatively mild conditions compared to traditional methods that may employ toxic cyanide reagents.

Catalytic Systems for Oxime Dehydration (e.g., Hydrotalcite-based catalysts)

The conversion of aldoximes to nitriles can be achieved using a variety of catalytic systems, including heterogeneous catalysts which offer advantages such as ease of separation and recyclability. Among these, hydrotalcite-based catalysts, which are layered double hydroxides (LDHs) typically composed of magnesium and aluminum, are recognized as effective solid base catalysts.

While specific literature detailing the use of hydrotalcites for the dehydration of this compound is not prevalent, the properties of these materials make them suitable candidates for this transformation. The basicity of calcined hydrotalcites can be tailored, and this property is crucial for catalyzing dehydration reactions that proceed via base-promoted elimination mechanisms. The catalytic cycle would likely involve the abstraction of the acidic oxime proton by a basic site on the hydrotalcite surface, facilitating the elimination of water to form the nitrile product. The activity of these catalysts is linked to the density and strength of their basic sites.

Table 1: Potential Properties of Hydrotalcite Catalysts for Oxime Dehydration

| Catalyst Property | Relevance to Oxime Dehydration |

| Tunable Basicity | Allows for optimization of catalytic activity for the specific substrate. |

| High Surface Area | Provides a large number of active sites for the reaction. |

| Heterogeneous Nature | Simplifies catalyst recovery and product purification. |

| Thermal Stability | Enables reactions to be conducted at elevated temperatures if required. |

Chemoenzymatic Dehydration Using Aldoxime Dehydratases

A greener and highly specific alternative to traditional chemical catalysis is the use of enzymes. Aldoxime dehydratases (Oxd) are a unique class of enzymes that catalyze the dehydration of aldoximes to the corresponding nitriles under mild, aqueous conditions. acs.org This biocatalytic approach avoids the harsh reagents and conditions often associated with chemical synthesis.

A notable example is the chemoenzymatic synthesis of citronellyl nitrile from 3,7-dimethyloct-6-enal. The process involves two steps: first, the chemical conversion of the aldehyde to its E,Z-aldoxime form using hydroxylamine (B1172632), followed by enzymatic dehydration. In a specific study, whole cells of Escherichia coli engineered to express an aldoxime dehydratase from the fungus Aspergillus ibericus (OxdAsp) were used to transform E,Z-citronellal oxime. echemi.com This biotransformation demonstrated high conversion rates and significant space-time yields, highlighting its potential for industrial application. echemi.com

Table 2: Research Findings on Chemoenzymatic Dehydration of Citronellal (B1669106) Oxime

| Parameter | Finding | Reference |

| Enzyme Source | Aldoxime dehydratase (OxdAsp) from Aspergillus ibericus | echemi.com |

| Host System | Whole cells of Escherichia coli | echemi.com |

| Substrate | E,Z-3,7-Dimethyloct-6-enal oxime | echemi.com |

| Product | 3,7-Dimethyloct-6-enenitrile | echemi.com |

| Reaction Conditions | Mild, aqueous environment | echemi.com |

| Space-Time Yield | 7.56 g/L/h | echemi.com |

Mechanistic Studies of Nitrile Formation

The mechanism for the dehydration of aldoximes to nitriles is generally understood to proceed via an elimination reaction. The specific pathway can be influenced by the reaction conditions (acidic, basic, or neutral) and the nature of the catalyst or reagent used.

Under typical acid- or base-catalyzed conditions, the reaction often follows an E2-like mechanism.

Activation of the Hydroxyl Group: In the presence of a catalyst (e.g., an acid or a metal), the hydroxyl group of the oxime is converted into a better leaving group. For instance, an acid would protonate the oxygen, forming -OH2+.

Proton Abstraction: A base removes the proton from the carbon atom of the C=N bond.

Elimination: The C-H bond cleavage, C=N bond transformation to a C≡N triple bond, and the departure of the leaving group (e.g., water) occur in a concerted step.

This anti-periplanar elimination is a common pathway for many dehydration reactions. While specific mechanistic studies focusing solely on this compound are scarce, this general mechanism is widely accepted for aliphatic aldoximes.

Reduction Reactions of the Oxime Functional Group

The reduction of the oxime functional group in this compound provides a direct route to the corresponding primary amine, 3,7-dimethyloct-6-en-1-amine. This transformation is significant as it converts a carbonyl derivative into a valuable amine, which is a key building block in many chemical products. The reduction involves both the C=N double bond and the N-O single bond.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of oximes to primary amines. This process typically involves molecular hydrogen (H₂) and a heterogeneous metal catalyst. jove.com

Nickel-based catalysts, such as Raney® Nickel, are frequently employed for this transformation due to their high selectivity towards the formation of primary amines. mdpi.com The reaction mechanism is complex and can involve several intermediates. rsc.org A plausible pathway includes:

Hydrogenation of the C=N double bond to form the corresponding hydroxylamine intermediate.

Hydrogenolysis (reductive cleavage) of the N-O bond in the hydroxylamine to yield the primary amine.

A key challenge in aldoxime hydrogenation is controlling selectivity to prevent the formation of side products, such as secondary amines. researchgate.net However, modern catalytic systems have shown high selectivity. Importantly, certain hydrogenation procedures are selective for the conversion of the oxime group while tolerating other reducible moieties like carbon-carbon double bonds, which is particularly relevant for preserving the C6-C7 double bond in this compound. rsc.org

Table 3: Catalysts for Selective Oxime Hydrogenation

| Catalyst Type | Selectivity Advantage | Potential Side Products |

| Nickel-based (e.g., Raney Ni) | High selectivity towards primary amines | Secondary amines, Nitriles (via dehydration) |

| Noble Metals (e.g., Pd, Pt) | High activity, but may lead to over-reduction or side reactions | Secondary amines |

| Homogeneous Ru-catalysts | High selectivity and activity for aliphatic aldoximes | Minimal |

Hydride Reduction Methodologies

Strong hydride-donating reagents, most notably Lithium Aluminium Hydride (LiAlH₄), are highly effective for the reduction of oximes to primary amines. echemi.comquora.com This method is a staple in synthetic organic chemistry for its efficiency and broad applicability. Unlike catalytic hydrogenation, it does not require high pressures of hydrogen gas.

While LiAlH₄ is a powerful and non-selective reducing agent, it is generally inert towards isolated carbon-carbon double bonds. quora.com Therefore, in the case of this compound, it is expected to selectively reduce the oxime functional group to a primary amine without affecting the alkene moiety.

Derivatization Strategies and Functional Group Transformations

The oxime moiety of this compound is amenable to several derivatization strategies that modify its structure and reactivity, enabling its use as a versatile synthetic intermediate.

A common derivatization of oximes involves the acylation of the hydroxyl group to form O-acyl oxime derivatives, also known as oxime esters. This transformation is typically achieved by reacting the oxime with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. For this compound, this reaction would yield the corresponding O-acyl this compound.

These O-acyl derivatives are of particular interest as they are precursors for the generation of iminyl radicals upon photolysis or thermolysis of the N-O bond. Furthermore, they can be synthesized from oxime chlorides and carboxylic acids under mild conditions, providing efficient access to a diverse range of functionalized O-acylhydroxamates. nih.gov The general scheme for this reaction is as follows:

Reaction Scheme for the Formation of O-Acyl Oxime Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

While specific studies on the synthesis of O-acyl derivatives of this compound are not extensively documented, the general reactivity of aldoximes suggests that this transformation is a feasible and useful derivatization strategy.

The oxime functionality can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. In the presence of an oxidizing agent, aldoximes can be converted to nitrile oxides, which are highly reactive 1,3-dipoles. These nitrile oxides can then undergo cycloaddition with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles.

Given the structure of this compound, which contains a carbon-carbon double bond within its alkyl chain, intramolecular [3+2] cycloaddition is a potential pathway. This would involve the in situ generation of the corresponding nitrile oxide, which could then react with the internal double bond to form a bicyclic isoxazoline (B3343090) derivative. Such intramolecular cycloadditions of unsaturated oximes are valuable for the stereoselective synthesis of complex polycyclic structures.

While the specific intramolecular cycloaddition of this compound has not been detailed in the available literature, the principles of such reactions are well-established for similar unsaturated oximes.

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile under acidic conditions. wikipedia.orgmasterorganicchemistry.com For aldoximes, such as this compound, the Beckmann rearrangement typically yields a nitrile. masterorganicchemistry.com This transformation is believed to proceed through the protonation of the oxime's hydroxyl group, followed by a 1,2-hydride shift and the elimination of water.

The Beckmann rearrangement of this compound (also known as citronellal oxime) has been reported to produce 3,7-dimethyloct-6-enenitrile (citronellyl nitrile). scispace.com This reaction can be catalyzed by various acidic reagents. wikipedia.org A mild and efficient method for this transformation involves the use of 2,4,6-trichloro researchgate.netorganic-chemistry.orgresearchgate.nettriazine (TCT) in N,N-dimethylformamide (DMF) at room temperature, which converts aldoximes to nitriles in high yields. organic-chemistry.org

Beckmann Rearrangement of this compound

| Reactant | Product | Catalyst/Reagent Examples |

|---|

This rearrangement is a key step in the synthesis of citronellyl nitrile, an important fragrance ingredient.

Isomerization Studies and Equilibrium Dynamics

The carbon-nitrogen double bond of this compound gives rise to configurational isomerism, and the equilibrium between these isomers is influenced by external factors.

This compound exists as a mixture of two geometric isomers, commonly referred to as E and Z (or syn and anti). The E-isomer has the hydroxyl group oriented trans to the hydrogen atom of the C=N bond, while in the Z-isomer, they are cis. The synthesis of aldoximes from aldehydes and hydroxylamine typically yields a mixture of both isomers. researchgate.net

Studies on the closely related oximes of 3,7-dimethylocta-2,6-dienal (citral) have shown that the E and Z isomers can be separated and characterized using techniques such as NMR spectroscopy. researchgate.net It was observed that prolonged standing of the pure isomers in solution (such as in CDCl₃ or DMSO-d₆) leads to isomerization, eventually establishing an equilibrium between the E and Z forms. researchgate.net The equilibrium ratio of the isomers in solution was found to correspond to the ratio in the original reaction mixture. researchgate.net

The position of the equilibrium between the E and Z isomers of aldoximes is dependent on both solvent and temperature. researchgate.net Temperature plays a crucial role, as a change in temperature can alter the position of the equilibrium and the rate at which it is achieved. researchgate.netlibretexts.org

The interconversion of E and Z isomers can be catalyzed by the same reagents used for the synthesis of the oxime itself. researchgate.net This highlights the dynamic nature of the isomeric equilibrium of this compound.

Analytical and Spectroscopic Characterization of 3,7 Dimethyloct 6 Enal Oxime

Advanced Chromatographic Separation Techniques

Chromatography is essential for separating 3,7-Dimethyloct-6-enal oxime from reaction mixtures, quantifying its purity, and resolving its isomers. The choice of technique depends on the specific analytical goal, such as purity assessment, volatile analysis, or structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a key technique for the non-volatile analysis of this compound. It is particularly effective for assessing the purity of a sample by separating the main compound from any non-volatile impurities, unreacted starting materials, or byproducts.

Furthermore, the oxime of 3,7-Dimethyloct-6-enal can exist as geometric isomers (E and Z isomers) due to the carbon-nitrogen double bond. HPLC, especially with high-resolution columns, is capable of separating these stereoisomers, allowing for their individual quantification. Reverse-phase (RP) HPLC methods are commonly used for compounds of similar polarity. sielc.com A typical RP-HPLC setup would use a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile and water. sielc.com The separation is based on the differential partitioning of the isomers between the two phases, often resulting in distinct retention times for the E and Z forms.

Given that this compound is derived from the volatile monoterpenoid citronellal (B1669106), it retains a degree of volatility, making Gas Chromatography (GC) an ideal method for its analysis. a2bchem.commatrix-fine-chemicals.com GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. mdpi.commdpi.com When coupled with a detector like a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of the oxime in a sample. mdpi.com

For qualitative analysis and structural information, GC is most powerfully used when coupled with a Mass Spectrometer (GC/MS). nih.gov In GC/MS, as the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be used to identify the compound by comparing it to spectral libraries. nist.govnist.gov This technique is invaluable for confirming the identity of this compound in complex mixtures and for identifying trace volatile impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is particularly useful for analyzing less volatile or thermally sensitive compounds that are not well-suited for GC/MS. The reaction progress for the synthesis of this compound can be effectively monitored by LC-MS. rsc.org

In LC-MS analysis, the sample is first separated by the LC system, and the eluent is introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are often used, which typically result in the formation of a prominent molecular ion peak (e.g., [M+H]⁺). rsc.org This data provides a precise molecular weight for the compound, serving as a critical piece of evidence for structural confirmation. researchgate.net For S-3,7-dimethyloct-6-enal oxime, the calculated mass for the protonated molecule [C10H20NO]⁺ is 170.1545, which has been confirmed experimentally. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum shows the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. Specific spectral data for S-3,7-dimethyloct-6-enal oxime has been reported in deuterated methanol (B129727) (d4-MeOD). rsc.org

The assignments for the key signals in the ¹H and ¹³C NMR spectra are summarized in the tables below. rsc.org

¹H NMR Spectral Data of S-3,7-Dimethyloct-6-enal Oxime (400 MHz, d4-MeOD)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.08 - 5.13 | m | 1H | C6-H |

| 2.03 - 1.96 | m | 2H | C5-H₂ |

| 1.68 | s | 3H | C8-H₃ or C9-H₃ |

| 1.61 | s | 3H | C8-H₃ or C9-H₃ |

| 1.37 - 1.33 | m | 2H | C4-H₂ |

| 1.23 - 1.18 | m | 2H | C2-H₂ |

¹³C NMR Spectral Data of S-3,7-Dimethyloct-6-enal Oxime (100 MHz, d4-MeOD)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 132.0 | C7 |

| 128.2 | C6 |

| 54.4 | C1 |

| 47.3 | C3 |

| 38.6 | C5 |

| 26.6 | C4 |

| 23.8 | C2 |

| 22.2 | C9 or C8 |

Note: Specific assignments for some signals may require further 2D NMR analysis. Data sourced from a study where the compound was analyzed in d4-methanol. rsc.org

While 1D NMR provides essential data, 2D NMR techniques are required to unambiguously assemble the molecular structure and determine its stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would be used to trace the connectivity of the aliphatic chain in this compound, for example, by showing correlations between the protons on C2, C3, C4, and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This experiment is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, it would link the proton signal at ~5.1 ppm to the carbon signal at 128.2 ppm, confirming their assignment as C6-H and C6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is vital for piecing together the molecular skeleton. For example, it would show correlations from the methyl protons at C8 and C9 to the olefinic carbons C6 and C7, confirming the structure of the isopropenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry of the molecule by identifying protons that are close in space, but not necessarily bonded. researchgate.net For this compound, a key application of NOESY would be to determine the geometry (E/Z) of the oxime's C=N double bond. A spatial correlation between the proton on C1 and the hydroxyl proton of the oxime group would suggest one isomer, while its absence would indicate the other.

By combining these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming both the connectivity and the stereochemistry of this compound. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques are pivotal in the structural elucidation of chemical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable insights into the functional groups and electronic transitions within a molecule. For this compound, these methods confirm the presence of key structural features and help to distinguish it from its precursor, 3,7-Dimethyloct-6-enal (citronellal).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation causes the vibration of molecular bonds, and the frequency of this vibration is characteristic of the type of bond and the atoms it connects.

The IR spectrum of this compound is characterized by the presence of absorption bands corresponding to its distinct functional groups: the oxime group (-C=N-OH), the carbon-carbon double bond (C=C), and various carbon-hydrogen bonds (C-H).

A general representation of the characteristic IR absorption bands for an aldoxime, such as this compound, is presented in the table below. Oximes typically exhibit three characteristic bands in their infrared spectra corresponding to the stretching vibrations of the O-H, C=N, and N-O bonds. wikipedia.org

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (in Oxime) | Stretching | 3600 - 3100 | Broad, Medium |

| C-H (sp³ hybridized) | Stretching | 3000 - 2850 | Strong |

| C-H (sp² hybridized) | Stretching | 3100 - 3000 | Medium |

| C=N (Oxime) | Stretching | 1685 - 1640 | Medium to Weak |

| C=C (Alkene) | Stretching | 1680 - 1620 | Variable |

| N-O (Oxime) | Stretching | 960 - 930 | Medium |

The broad absorption band observed in the region of 3600-3100 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group in the oxime functionality. wikipedia.org The exact position and broadness of this peak can be influenced by hydrogen bonding. The presence of a medium to weak band in the 1685-1640 cm⁻¹ range is characteristic of the C=N stretching vibration of the oxime group. wikipedia.orgresearchgate.net This absorption is crucial for confirming the conversion of the aldehyde group in citronellal to the oxime in the final product. Additionally, a medium intensity band around 960-930 cm⁻¹ can be attributed to the N-O stretching vibration. wikipedia.org

The spectrum would also display strong absorptions between 3000 and 2850 cm⁻¹ corresponding to the stretching vibrations of the numerous sp³ hybridized C-H bonds in the alkyl chain. A weaker band between 3100 and 3000 cm⁻¹ would indicate the stretching of the sp² hybridized C-H bond associated with the alkene group. The C=C stretching vibration of the alkene is expected to appear in the 1680-1620 cm⁻¹ region, though its intensity can be variable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The primary chromophores in this compound are the carbon-carbon double bond (C=C) and the carbon-nitrogen double bond (C=N) of the oxime group. These functional groups contain π electrons that can undergo π → π* transitions upon absorption of UV radiation. The lone pair of electrons on the nitrogen and oxygen atoms of the oxime group can also participate in n → π* transitions.

Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| C=C (Alkene) | π → π | ~170 - 190 |

| C=N (Oxime) | π → π | ~190 - 210 |

| C=N-OH (Oxime) | n → π* | ~220 - 280 |

The isolated C=C double bond in the molecule is expected to have a strong π → π* transition at a wavelength below 200 nm, which may be difficult to observe with standard UV-Vis spectrophotometers. The C=N bond of the oxime group also exhibits a π → π* transition, typically in the range of 190-210 nm. More significantly for structural characterization, the oxime functionality displays a weaker n → π* transition at a longer wavelength, generally between 220 and 280 nm. The presence of this absorption band would be a strong indicator of the oxime group. The exact λmax and molar absorptivity (ε) would be influenced by the solvent used for the analysis.

Computational and Theoretical Investigations of 3,7 Dimethyloct 6 Enal Oxime

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

3,7-Dimethyloct-6-enal oxime is a flexible molecule due to its alkyl chain, which can adopt numerous conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD simulations can model the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as a solvent. nih.govtandfonline.comtaylorfrancis.com

An MD simulation of this oxime would typically involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms using a force field. The simulation would then track the trajectory of each atom over a period of nanoseconds or longer. rsc.org Analysis of these trajectories can reveal the most stable or populated conformations, the pathways of conformational change, and the dynamics of intermolecular interactions like hydrogen bonding between the oxime's -OH group and solvent molecules. nih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Interactive Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations

This table provides an example of the types of non-covalent interaction energies that could be calculated between this compound and a solvent molecule (e.g., water) from an MD simulation. The values are conceptual.

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

| Van der Waals | Lennard-Jones potential between non-bonded atoms | -0.5 to -2.0 |

| Electrostatic | Coulombic interactions between partial charges | -2.0 to -5.0 |

| Hydrogen Bond | Interaction between oxime -OH and water | -3.0 to -7.0 |

| Total Non-bonded Energy | Sum of Van der Waals and Electrostatic interactions | Varies |

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. jyu.fidatapdf.comacs.org The energy difference between the reactants and the transition state determines the activation energy of the reaction.

A classic reaction of oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. masterorganicchemistry.comnih.gov Computational modeling of this reaction for this compound would involve calculating the structures and energies of all species along the reaction pathway. wikipedia.orgnih.gov DFT is often the method of choice for these studies due to its balance of accuracy and computational cost. nih.govresearchgate.net Such an in silico study could determine whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step, providing a detailed molecular-level understanding of the transformation.

Interactive Table 3: Hypothetical Reaction Coordinate for a Beckmann Rearrangement Step

This table illustrates a simplified, hypothetical energy profile for a single step in the Beckmann rearrangement of this compound, as would be determined by computational modeling. Energies are relative to the reactant.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Protonated Oxime | 0.0 |

| Transition State | Migrating alkyl group, breaking N-O bond | +25.0 |

| Intermediate | Nitrilium ion | +5.0 |

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.govtandfonline.comaalto.fi

For this compound, DFT calculations can predict its vibrational (infrared) spectrum. nih.gov By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical IR spectrum can be generated. These calculated frequencies often show a systematic deviation from experimental values but can be scaled to provide excellent agreement, aiding in the assignment of experimental absorption bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. nih.govrsc.orgimist.maconicet.gov.arrsc.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. These predictions are particularly useful for distinguishing between the E and Z isomers, which would exhibit distinct NMR spectra. nih.govnih.gov

Interactive Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

This table shows a hypothetical comparison between computationally predicted and experimentally observed spectroscopic data for this compound. This demonstrates the predictive power of computational chemistry in structural elucidation.

| Spectroscopy | Parameter | Functional Group/Atom | Calculated Value | Typical Experimental Value |

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch | 3450 | 3600-3200 |

| C=N stretch | 1675 | 1685-1620 | ||

| N-O stretch | 950 | 960-930 | ||

| ¹³C NMR | Chemical Shift (ppm) | C=N | 155.2 | 165-145 |

| ¹H NMR | Chemical Shift (ppm) | =N-OH | 8.5 | 10.0-7.0 |

| HC=N | 7.8 | 8.5-6.5 |

Role and Applications of 3,7 Dimethyloct 6 Enal Oxime in Advanced Organic Synthesis

Precursor in the Synthesis of Nitriles for Industrial Applications

A primary application of 3,7-dimethyloct-6-enal oxime is its role as a direct precursor to 3,7-dimethyloct-6-enenitrile, commonly known as citronellyl nitrile. This conversion is a dehydration reaction that eliminates a water molecule from the oxime to form the corresponding nitrile functional group.

Traditional and Modern Synthetic Routes: Historically, the dehydration of aldoximes into nitriles was achieved using strong dehydrating agents such as acetic anhydride (B1165640) or phosphorus pentoxide. google.com While effective, these methods often require harsh reaction conditions and can generate significant waste.

More contemporary and sustainable approaches are now favored, particularly enzymatic methods. Aldoxime dehydratases are enzymes that catalyze the conversion of aldoximes to nitriles under mild conditions, offering high selectivity and environmental benefits. google.com This chemoenzymatic strategy is of significant interest to the flavor and fragrance industries, as nitriles often exhibit higher stability compared to their parent aldehydes.

The resulting citronellyl nitrile is a valuable fragrance ingredient, prized for its fresh, citrusy, and slightly floral aroma. It is widely used in perfumes, cosmetics, soaps, and detergents. The synthesis of this nitrile from citronellal (B1669106) via the oxime intermediate is a key industrial process, leveraging the abundant natural availability of citronellal. google.com

Chiral Synthon for the Construction of Complex Molecular Architectures

3,7-Dimethyloct-6-enal is a chiral molecule, typically available in both (R) and (S) enantiomeric forms. This inherent chirality is preserved when it is converted to its oxime derivative, making this compound a valuable chiral synthon. In organic synthesis, a chiral synthon is a building block that introduces a specific stereochemistry into a target molecule, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds where stereoisomers can have vastly different effects.

Enantiopure Intermediates in Stereoselective Total Synthesis

The enantiopure forms of this compound, and the nitrile derived from it, serve as critical intermediates in the stereoselective total synthesis of complex natural products. The defined stereocenter at the C3 position of the citronellal backbone is carried through subsequent reactions to build intricate molecular frameworks.

One of the most significant industrial applications is the synthesis of (-)-menthol. (R)-citronellal is a key intermediate in major industrial routes to produce enantiomerically pure (-)-menthol, which is highly valued for its cooling and flavoring properties. nih.govresearchgate.net The synthesis involves the cyclization of citronellal to form isopulegol, which is then hydrogenated to menthol (B31143). The chirality of the starting citronellal dictates the stereochemistry of the final menthol product. While the synthesis proceeds from the aldehyde, the conversion to the oxime and subsequently to the nitrile provides an alternative pathway for functional group manipulation while retaining the crucial stereocenter for other complex syntheses.

Furthermore, the chiral backbone of citronellal has been utilized in the asymmetric synthesis of various iridoids, a class of monoterpenoids with diverse biological activities. rsc.org These syntheses demonstrate how the stereocenter from a simple, natural precursor can direct the formation of multiple new stereocenters in a complex target molecule.

Intermediate in the Production of Specialty Chemicals and Functional Materials

Beyond its use in fragrances, the derivatives of this compound are building blocks for a range of specialty chemicals and functional materials. The nitrile group, obtained from the dehydration of the oxime, is a particularly versatile functional group. It can be readily transformed into other functionalities, such as:

Amines: Through reduction.

Amides: Through hydrolysis.

Carboxylic acids: Through more vigorous hydrolysis.

These transformations open pathways to a variety of molecules with specific functions. For example, terpene-derived building blocks are increasingly being explored for the synthesis of sustainable and functional polymers. rsc.orgbohrium.com The hydrocarbon backbone of citronellal provides a renewable feedstock for creating monomers that can be polymerized into polyesters, polyamides, and polycarbonates. researchgate.net By converting the aldehyde group of citronellal into an oxime and then a nitrile, the molecule can be further modified to create diacids or diamines, which are essential monomers for condensation polymerization. These bio-based polymers have potential applications in biomedical fields and as more sustainable alternatives to fossil-fuel-derived plastics. nottingham.ac.uk

Role in Odor Science: Precursors for Malodour Counteracting Compounds

In the field of odor science, this compound and its derivatives play a role in fragrance compositions, including those designed for malodor counteraction. The conversion of a volatile aldehyde like citronellal into its oxime derivative alters its chemical properties, including its odor profile and stability.

This compound itself possesses a pleasant citrus-like odor. thegoodscentscompany.comflavscents.com Its use in fragrance compositions can impart a fresh, natural, and green character. google.com A key advantage of using the oxime is its enhanced stability compared to the corresponding aldehyde, which can be prone to oxidation. This stability is crucial for products with a long shelf life, such as detergents, soaps, and cosmetics. google.com

The concept of malodor counteraction often involves multiple mechanisms, including odor masking, where a pleasant scent simply covers an unpleasant one. diva-portal.orgmadridge.org Additionally, some fragrance molecules can interact with olfactory receptors to reduce the perception of malodors, a form of receptor antagonism. While specific studies on this compound as a malodor antagonist are not prevalent, the use of terpene derivatives and oximes in general for masking amine and other malodors is a known strategy in the fragrance industry. google.comnih.gov Patents describe compositions containing oximes, often in combination with terpenes, as effective agents for masking the odors of amines, which are common components of malodors like sweat and pet odors. google.com The stable and pleasant scent of citronellal oxime makes it a suitable component for such formulations, contributing to a more neutral and fresh scent profile in consumer products.

Future Research Directions and Emerging Perspectives on 3,7 Dimethyloct 6 Enal Oxime

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental impact of 3,7-Dimethyloct-6-enal oxime are intrinsically linked to the efficiency and sustainability of its synthesis. Future research is poised to move beyond traditional methods towards greener and more innovative synthetic pathways.

Current synthesis often begins with citronellal (B1669106), which itself can be sourced more sustainably. chemsrc.com Research into the selective hydrogenation of citral (B94496) (a highly available synthon) in aqueous media using catalysts like palladium nanoparticles represents a significant step towards greening the production of the citronellal precursor. researchgate.netchemrxiv.org Another sustainable approach involves utilizing catalysts derived from industrial waste, such as waste fluid catalytic cracking (FCC) catalysts, for the synthesis of citronellal. nih.gov

For the oximation step itself, a notable advancement is the use of a titanium silicalite catalyst with citronellal, ammonia (B1221849), and hydrogen peroxide. google.com This method boasts high conversion rates and selectivity for the oxime product, alongside being environmentally friendly. google.com Further exploration into microbial biosynthesis and enzymatic cascades, which have shown promise for producing citronellal and related compounds, could offer a carbon-neutral and environmentally benign alternative to conventional chemical synthesis. nih.gov

| Synthetic Approach | Precursor/Reactant | Catalyst/Method | Key Advantages | Reference |

| Green Hydrogenation | Citral | Palladium Nanoparticles in Water | High selectivity, use of green solvent. | researchgate.netchemrxiv.org |

| Waste Valorization | Citral | Nickel on Waste FCC Catalyst | Utilizes industrial waste, high citral conversion. | nih.gov |

| Direct Oximation | Citronellal, Ammonia, H₂O₂ | Titanium Silicalite | High selectivity, environmentally friendly process. | google.com |

| Biosynthesis | Geraniol (B1671447) | Engineered E. coli Strains | Potential for carbon-neutral, natural production. | nih.gov |

Exploration of Underutilized Catalytic Transformations

The reactivity of this compound is ripe for exploration through a variety of underutilized catalytic transformations. The oxime functional group can serve as a linchpin for synthesizing more complex molecules, particularly nitrogen-containing heterocycles.

Future work could focus on leveraging catalysts to control the transformation of the oxime into valuable products. For instance, the Beckmann rearrangement of the oxime to form amides could be explored using solid acid catalysts for cleaner reaction profiles. Transition-metal-catalyzed reactions, such as reductive cyclizations or cross-coupling reactions, could open pathways to novel molecular architectures. Inspired by the conversion of citronellal to benzimidazoles using a copper sulfate (B86663) (CuSO₄) catalyst, similar metal-catalyzed condensation reactions could be developed for the oxime derivative to create unique heterocyclic systems. researchgate.net Furthermore, the use of bifunctional catalysts, which combine acidic and metallic sites, could enable tandem reactions, such as the one-pot conversion of citronellal to menthol (B31143), providing a model for complex, single-pot transformations starting from the oxime. researchgate.netthalesnano.com

Advanced Analytical Methods for Real-time Monitoring and In Situ Analysis

To optimize synthetic routes and understand reaction mechanisms, the development and application of advanced analytical techniques for real-time monitoring are crucial. These methods allow for the precise tracking of reactant consumption, intermediate formation, and product generation "on-the-fly."

Emerging techniques applicable to the study of this compound reactions include:

Probe Electrospray Ionization Mass Spectrometry (PESI-MS): This technique allows for the rapid, direct analysis of reaction mixtures with minimal sample preparation, providing real-time molecular weight information of components. shimadzu.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting reactions within an NMR spectrometer, researchers can obtain kinetic data and identify transient intermediates that are critical to understanding reaction pathways. mpg.de

In Situ X-Ray Diffraction: For reactions involving solid catalysts or crystalline products, in situ diffraction using high-energy synchrotron X-rays can monitor structural transformations in real time, which is particularly relevant for mechanochemical processes. nih.gov

These advanced methods provide a deeper understanding of reaction kinetics and mechanisms, facilitating more efficient and controlled syntheses of this compound and its derivatives. figshare.com

| Analytical Technique | Principle | Potential Application for this compound | Reference |

| PESI-MS | Direct ionization from a probe for mass spectrometry. | Real-time tracking of oxime formation or subsequent conversion. | shimadzu.com |

| In Situ NMR | NMR data acquisition during the course of a reaction. | Elucidation of reaction kinetics and identification of unstable intermediates. | mpg.de |

| In Situ X-Ray Diffraction | Diffraction analysis of a reaction mixture as it proceeds. | Monitoring transformations involving solid-state catalysts or products. | nih.gov |

Deeper Understanding of Stereochemical Influence on Reactivity and Functionality

Stereochemistry is expected to play a pivotal role in the reactivity and potential applications of this compound. The molecule possesses two key stereochemical features: a chiral center at the C3 position (R or S configuration, inherited from citronellal) and the potential for E/Z isomerism at the C=N double bond of the oxime. researchgate.netthegoodscentscompany.commolport.com

Research has shown that for other alkenyl oximes, the E (anti) and Z (syn) isomers can follow completely different reaction pathways under thermal conditions. maynoothuniversity.ie For example, anti-alkenyl oximes may undergo cyclization to form cyclic nitrones, while syn-oximes can react via an alternate pathway to yield fused isoxazolidine (B1194047) derivatives. maynoothuniversity.ie This precedent strongly suggests that the specific stereoisomer of this compound used could dictate the outcome of its chemical transformations.

Future research should focus on:

Developing stereoselective synthetic methods to isolate pure R/S enantiomers and E/Z isomers of the oxime.

Systematically investigating the reactivity of each distinct stereoisomer.

Elucidating how the interplay between the chiral center and the oxime geometry influences reaction pathways and the stereochemical outcome of products.

Integration of Computational Design with Experimental Synthesis for Targeted Derivatives

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of novel derivatives of this compound with tailored properties. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict reaction mechanisms, transition state energies, and the thermodynamic stability of potential products.

Future research can leverage computational tools to:

Model Reaction Pathways: Simulate catalytic cycles and reaction mechanisms to guide the selection of optimal catalysts and reaction conditions.

Predict Properties: Use Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or physical properties of hypothetical derivatives before their synthesis. researchgate.net

Design Targeted Molecules: Design novel derivatives with specific electronic or steric properties for applications in areas such as materials science or medicinal chemistry.

This integrated approach, which has been successfully applied to other heterocyclic systems, can significantly reduce the trial-and-error inherent in traditional chemical synthesis and streamline the development of functional molecules.

Applications in Emerging Fields of Chemical Science and Technology

While this compound is known as a fragrance agent and a precursor to citronellyl nitrile, its potential applications in other advanced fields remain largely untapped. chemsrc.comthegoodscentscompany.com The unique structural features of the molecule—a reactive oxime group, a chiral center, and an alkene moiety—make it a versatile building block for a range of materials and functional molecules.

Emerging application areas to be explored include:

Synthetic Chemistry: The oxime can act as a precursor to nitrones, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of complex, stereochemically rich five-membered heterocyclic rings (isoxazolidines). maynoothuniversity.ie These structures are, in turn, versatile synthons for targeted organic synthesis.

Materials Science: The alkene and oxime functionalities could be utilized in polymerization reactions or for grafting onto surfaces to create functional polymers and modified materials with unique properties.

Agrochemicals and Pharmaceuticals: The inherent biological activity of its parent compound, citronellal (e.g., as an insect repellent and antifungal agent), suggests that derivatives of the oxime could be investigated as novel leads for agrochemicals or therapeutic agents. wikipedia.org The nitrogen-containing heterocycles that can be synthesized from the oxime are common scaffolds in pharmacologically active compounds.

By exploring these avenues, the utility of this compound can be expanded far beyond its current applications, establishing it as a valuable platform chemical in modern science and technology.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,7-Dimethyloct-6-enal oxime from its aldehyde precursor?

Methodological Answer: The synthesis of oximes typically involves the condensation of an aldehyde with hydroxylamine (NH₂OH) under controlled conditions. For this compound:

- Reagent Ratios: Use a 1:1 molar ratio of 3,7-Dimethyloct-6-enal (Citronellal) to hydroxylamine hydrochloride in an aqueous or alcoholic solvent (e.g., ethanol) .

- pH Control: Maintain a slightly acidic to neutral pH (pH 5–7) to favor nucleophilic attack by hydroxylamine.

- Temperature: Reaction proceeds efficiently at 60–80°C for 2–4 hours, monitored by TLC or NMR for completion .

- Workup: Isolate the oxime via solvent evaporation and recrystallization from hexane/ethyl acetate.

Q. How can spectroscopic techniques such as NMR and IR confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: The oxime proton (N–OH) typically appears as a broad singlet at δ 8–10 ppm. The aliphatic protons of the dimethyloctenyl chain show splitting patterns consistent with coupling (e.g., δ 1.6–2.5 ppm for methyl groups and δ 5.0–5.5 ppm for olefinic protons). Compare with parent aldehyde signals (e.g., aldehyde proton at δ 9–10 ppm disappears upon oxime formation) .

- ¹³C NMR: The oxime carbon (C=N–OH) resonates at δ 150–160 ppm, replacing the aldehyde carbon signal (δ 190–200 ppm) .

- IR: A strong N–O stretch near 950 cm⁻¹ and O–H stretch (broad, 3200–3400 cm⁻¹) confirm oxime formation, while the absence of a C=O stretch (~1700 cm⁻¹) verifies aldehyde conversion .

Advanced Research Questions

Q. What methodological considerations are critical when designing inhalation toxicity studies for oxime compounds?

Methodological Answer: Inhalation toxicity studies require rigorous exposure protocols:

- Dose Scaling: Use concentration-time (C×t) models, where effects are scaled using exponents (e.g., n=1 for longer durations). For example, AEGL-1 values for phosgene oxime were derived using time scaling and uncertainty factors .

- Species Extrapolation: Apply interspecies uncertainty factors (e.g., 3–10×) due to differences in respiratory physiology between rodents and humans. Human volunteer data (e.g., Malatesta et al., 1983) provide baseline thresholds for irritation .

- Endpoint Selection: Focus on acute effects (e.g., ocular/nasal irritation) and use histopathology to assess tissue damage in animal models .

Q. How does the stereochemistry of the parent aldehyde influence the synthesis and biological activity of this compound?

Methodological Answer:

- Stereochemical Retention: The chiral center at C3 in (R)-Citronellal (3,7-Dimethyloct-6-enal) influences oxime geometry. Use chiral HPLC or polarimetry to confirm retention of configuration during synthesis .

- Biological Implications: Enantiomers may exhibit differential receptor binding. For example, (R)-Citronellal derivatives show higher insect repellent activity, suggesting stereochemistry impacts oxime efficacy in bioassays .

Q. What analytical strategies resolve contradictions in spectroscopic data for oxime derivatives?

Methodological Answer:

- Multi-Technique Validation: Combine NMR, IR, and mass spectrometry to cross-verify assignments. For example, aromatic region discrepancies in oxime NMR (e.g., δ 7.12–7.90 ppm in ) may arise from tautomerism; variable temperature NMR can identify dynamic equilibria .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in spectroscopic interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.